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Pharmacokinetic Properties of Camizestrant

Camizestrant is designed as a low molecular weight, low lipophilicity base with good permeability to

overcome the historical challenges of oral SERD development [1] [2].

Table 1: Key Non-Clinical and Simulated Human Pharmacokinetic Parameters [1] [2]

Parameter
Species-Specific Data
(In Vitro)

Human Prediction (PBPK Model) & Clinical
Observation

Molecular Weight 476.524 g/mol [3] -

Mechanism of
Action

- Selective Estrogen Receptor α (ERα) degrader and
complete antagonist [1] [4]

| Intrinsic Clearance (CLint) | Human hepatocytes: 530 μL/min/g liver Rat: 5900 μL/min/g liver Dog: 5000

μL/min/g liver | Broadly linear PK in humans at pharmacologically relevant doses [1] | | Michaelis Constant

(Km) | Human liver microsomes: 1 μM Dog: 0.3 μM Rat: 6 μM | - | | Primary Metabolizing Enzymes |

Dog: CYP2D15 | Human: CYP3A4/5 [1] | | Volume of Distribution (Vdss) | 4-19 L/kg in animals

(indicating extensive tissue distribution) [1] | - | | Bioavailability | Dose-dependent in dogs (2% to >90%) |

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 7 Tech Support

https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://www.smolecule.com/products/s1965369?utm_src=pdf-interest
https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40700858/
https://www.sciencedirect.com/science/article/pii/S0090955625091196
https://pubmed.ncbi.nlm.nih.gov/40700858/
https://www.sciencedirect.com/science/article/pii/S0090955625091196
https://go.drugbank.com/drugs/DB19218
https://pubmed.ncbi.nlm.nih.gov/40700858/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://pubmed.ncbi.nlm.nih.gov/40700858/
https://pubmed.ncbi.nlm.nih.gov/40700858/
https://pubmed.ncbi.nlm.nih.gov/40700858/
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


High, supported by PBPK model [1] | | Half-life (t1/2) | - | ~20-23 hours, supporting once-daily (QD) dosing

[5] | | Time to Cmax (tmax) | - | ~2-4 hours post-dose [5] |

Table 2: Clinical Pharmacokinetic and Safety Profile from SERENA-1 Trial [5] Phase I trial in women

with ER+, HER2- advanced breast cancer; doses from 25 mg to 450 mg once daily.

Parameter Observation in Patients

Recommended Phase 2 Doses 75 mg, 150 mg, and 300 mg QD

Safety Profile (Doses ≤150 mg) No treatment-related serious adverse events (SAEs) or Grade ≥3
TRAEs

Most Common Treatment-
Related Adverse Events (TRAEs)

Visual effects (56%), (sinus) bradycardia (44%), fatigue (26%),
nausea (15%) - majority Grade 1/2

Efficacy Context Antitumor activity observed across doses, including in patients
with prior CDK4/6i therapy, baseline ESR1 mutations, and

visceral metastases

Pharmacodynamic Mechanisms and Efficacy

Camizestrant acts as a pure ERα antagonist and degrader, overcoming key limitations of earlier

endocrine therapies [4].

Mechanism of Action: As a next-generation oral SERD, camizestrant competitively binds to the

estrogen receptor, inducing a conformational change that results in both antagonism and degradation
of the receptor, thereby suppressing ER-driven gene expression and tumor proliferation [4] [3].

Overcoming Resistance: It demonstrates robust antiproliferation activity in both ESR1 wild-type
and mutant breast cancer models, and remains effective in models resistant to fulvestrant [4].

Synergistic Combinations: Preclinical data shows that camizestrant's antitumor activity is
enhanced in combination with CDK4/6 inhibitors (e.g., palbociclib, abemaciclib) and agents targeting

the PI3K/AKT/mTOR pathway (e.g., alpelisib, everolimus, capivasertib). This synergy helps address
acquired resistance to these pathways [4].

Key Experimental Protocols and Methodologies

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/40700858/
https://pubmed.ncbi.nlm.nih.gov/38729567/
https://pubmed.ncbi.nlm.nih.gov/38729567/
https://pubmed.ncbi.nlm.nih.gov/38729567/
https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://go.drugbank.com/drugs/DB19218
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://www.smolecule.com/products/s1965369?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10690091/
https://www.smolecule.com/products/s1965369?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


The following details the core experimental approaches used to generate the PK and PD data.

1. Preclinical ADME and PBPK Modeling [1] [2]

In Vitro ADME Studies: Conducted in hepatocytes and liver microsomes from multiple species
(human, rat, dog) to determine intrinsic clearance (CLint) and Michaelis-Menten kinetics (Km).

Cytochrome P450 Phenotyping: Used chemical inhibitors and recombinant CYP enzymes in human

liver microsomes to identify the primary enzymes (CYP3A4/5) responsible for metabolism.
PBPK Model Development: A mechanistic PBPK model was built and validated using the integrated

in vitro and in vivo data. The model incorporated human-specific physiological parameters to simulate
human exposure and confirm linear pharmacokinetics at therapeutic doses, de-risking progression to

clinical trials.

2. Preclinical Pharmacodynamic and Efficacy Models [4]

Cell Line Studies: Used ER+ breast cancer cell lines (e.g., MCF7, CAMA-1). Cells were treated with

camizestrant, fulvestrant, or controls in phenol red-free medium with charcoal-stripped serum. Key
assessments included:

Proliferation Assays: Measured using Sytox Green live/dead cell count.
Gene Expression Analysis: RNA sequencing (RNA-seq) performed after treatment to evaluate

modulation of ER-regulated genes.
In Vivo Patient-Derived Xenograft (PDX) Models: PDX models from patients, including those with

acquired resistance to fulvestrant and ESR1 mutations, were used to evaluate the antitumor efficacy
of camizestrant as a monotherapy and in combination with other agents.

3. Clinical Drug-Drug Interaction (DDI) Study [6]

Protocol: An open-label, fixed-sequence study in healthy postmenopausal female volunteers.
Design:

Period 1: A single oral dose of camizestrant alone.
Washout: 7-10 days.

Period 2 & 3: Itraconazole (a strong CYP3A4 inhibitor) was administered alone and then
concomitantly with a single dose of camizestrant to assess the impact on camizestrant's
pharmacokinetics.

Visualized Workflows and Pathways

The following diagrams illustrate the core experimental workflows and mechanistic pathways for

camizestrant.
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Mechanistic ADME and PBPK Modeling Workflow

Preclinical Phase

Clinical Phase

In Vitro ADME Studies
- Hepatocyte CLint
- Microsomal Km

- CYP Phenotyping

PBPK Model Development
- Integrates mechanistic data
- Validated with in vivo data

Human PK Prediction
- Simulates human exposure

- Predicts linear PK

Phase I Clinical Trial
- Dose escalation/expansion
- PK and safety assessment

Informs Dosing

Clinical PK Data
- Confirms model predictions

- tmax: 2-4h, t1/2: 20-23h

Model Refinement & Phase 3 Dosing

Feedback Loop
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Click to download full resolution via product page

Mechanistic ADME and PBPK modeling workflow from preclinical to clinical phases.

Camizestrant Mechanism and Combination Therapy

Camizestrant Monotherapy Action

Synergistic Combination Strategies

Binds to Estrogen Receptor (ERα)

Induces Conformational Change

Pure Antagonism & ER Degradation

Suppressed ER Signaling & Tumor Growth

Enhanced Antitumor Activity
& Overcoming Resistance

Base Therapy

CDK4/6 Inhibitors
(e.g., Palbociclib)

PI3K/AKT/mTOR Inhibitors
(e.g., Alpelisib, Capivasertib)
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Camizestrant's core mechanism of action and synergistic combination strategies.
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Conclusion

Camizestrant represents a significant advancement in oral SERD development, with a favorable

pharmacokinetic profile that enables once-daily dosing and a robust pharmacodynamic profile demonstrating

efficacy against various forms of endocrine resistance. Its development was de-risked through sophisticated

PBPK modeling, and it is now being evaluated in multiple late-stage clinical trials.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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